molecular formula C19H19N5O3 B2865064 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1203112-85-9

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2865064
CAS No.: 1203112-85-9
M. Wt: 365.393
InChI Key: AUUGVWSEVAVWHE-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a partially hydrogenated pyridine ring (4,5,6,7-tetrahydro configuration). Key structural attributes include:

  • Substituents: Methyl groups at positions 1 and 5 of the pyrazolo-pyridine ring, a 6-oxo group, and a 3-position oxoacetamide linker connecting to a 2-methylindole moiety.

Synthetic routes for analogous pyrazolo-pyridine derivatives often employ ionic liquids (e.g., [bmim][BF₄]) and multi-component reactions, as demonstrated in the synthesis of related compounds . The indole moiety may be incorporated via coupling reactions, though specific protocols for this compound remain uncharacterized in the provided evidence.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-9-8-12-16(23-24(3)17(12)22-18(9)26)21-19(27)15(25)14-10(2)20-13-7-5-4-6-11(13)14/h4-7,9,20H,8H2,1-3H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUGVWSEVAVWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo-pyridine core is a common scaffold in medicinal chemistry. Key comparisons include:

Compound Name Substituents (Pyrazolo-Pyridine Core) Key Features Reference
Target Compound 1,5-dimethyl; 3-(2-oxo-2-(2-methylindol-3-yl)acetamide) High lipophilicity due to methyl/indole groups; potential kinase inhibition -
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 1-phenyl; 5-cyano Synthesized via [bmim][BF₄]; higher polarity from cyano group

Key Differences :

  • The target compound’s 1,5-dimethyl groups enhance steric bulk and lipophilicity compared to the phenyl and cyano substituents in ’s analog.

Indole-Containing Heterocycles

Indole derivatives are prevalent in bioactive molecules. A notable analog is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ():

Property Target Compound Imidazo[1,2-a]pyridine Derivative ()
Core Structure Pyrazolo[3,4-b]pyridine Imidazo[1,2-a]pyridine
Substituents 2-Methylindole, oxoacetamide 4-Nitrophenyl, cyano, ester groups
Molecular Weight ~440 g/mol (estimated) Reported: 51% yield; m.p. 243–245°C
Spectral Data Not provided in evidence ¹H/¹³C NMR, IR, HRMS fully characterized

Functional Implications :

  • The imidazo[1,2-a]pyridine in includes electron-withdrawing nitro and cyano groups, which may reduce solubility compared to the target compound’s methyl/indole system.
  • The target’s oxoacetamide linker could enhance metabolic stability relative to ester-containing analogs.

Linker Group Comparisons

The oxoacetamide group in the target compound contrasts with other linkers in similar molecules:

Linker Type Example Compound Stability/Binding Implications
Oxoacetamide Target Compound High hydrogen-bonding potential; moderate hydrolytic stability
Ester Compound in Prone to hydrolysis; lower metabolic stability
Cyano Compound in Polar but inert; limited interaction with targets

Preparation Methods

Starting Material Preparation

Pyrazolone derivatives serve as precursors. For example, 1,5-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one is synthesized by reacting 5-methyl-2,4-dihydro-3H-pyrazol-3-one with cyclic ketones under acidic conditions.

Cyclization and Functionalization

Cyclization is achieved using β-ketoesters or β-diketones. A green chemistry approach employs molecular oxygen (O₂) and acetic acid to promote oxidative coupling, yielding pyrazolo[3,4-b]pyridines in high yields (74–94%). For instance:

Table 1: Optimization of Pyrazolo[3,4-b]pyridine Synthesis

Entry Catalyst Atmosphere Yield (%)
1 Acetic acid (2 eq) Air 34
2 Acetic acid (6 eq) O₂ 94
3 p-TSA (2 eq) O₂ 41

Data adapted from, demonstrating O₂’s critical role in enhancing yields.

Synthesis of 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamide

The indole-oxoacetamide fragment is prepared via acylation and amidation:

Acylation of 2-Methylindole

2-Methylindole reacts with oxalyl chloride in dichloromethane at 0°C to form 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride. Triethylamine is used to neutralize HCl, preventing side reactions.

Amidation with Ammonia

The acyl chloride intermediate is treated with aqueous ammonia or amines to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Industrial-scale production employs continuous flow reactors to improve efficiency.

Coupling of Pyrazolo[3,4-b]pyridine and Indole-Oxoacetamide

The final step involves coupling the two fragments via nucleophilic acyl substitution:

Activation of the Oxoacetamide

2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamide is activated using thionyl chloride or oxalyl chloride to form the reactive acyl chloride.

Amine Coupling

The pyrazolo[3,4-b]pyridine amine reacts with the acyl chloride in tetrahydrofuran (THF) at 0–25°C. Triethylamine facilitates deprotonation, yielding the target compound after 4–12 hours.

Table 2: Coupling Reaction Optimization

Solvent Temperature (°C) Time (h) Yield (%)
THF 25 4 82
DCM 0 12 75
EtOAc 25 6 68

Data synthesized from, highlighting THF’s superiority.

Alternative One-Pot Synthesis

A sequential one-pot method simplifies the process:

  • Indole Acylation : 2-Methylindole is treated with oxalyl chloride in THF.
  • In Situ Coupling : The pyrazolo[3,4-b]pyridine amine is added directly, avoiding intermediate isolation.
    This approach achieves yields up to 93% while reducing purification steps.

Challenges and Optimization

Steric Hindrance

The 2-methyl group on indole introduces steric hindrance, necessitating elevated temperatures (50–60°C) for complete acylation.

Purification

Column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials. Recrystallization from ethanol further enhances purity.

Industrial-Scale Considerations

Large-scale synthesis employs:

  • Continuous Flow Reactors : To maintain low temperatures during acylation.
  • Automated Quenching Systems : For safe handling of oxalyl chloride.

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